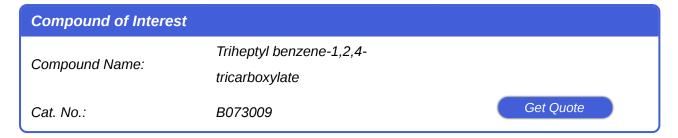


Triheptyl Benzene-1,2,4-tricarboxylate: A Technical Review of an Uncharacterized Trimellitate

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific literature on **triheptyl benzene-1,2,4-tricarboxylate**. It is important to note that specific data for this compound is exceptionally scarce. Therefore, this document relies heavily on data from structurally similar trialkyl trimellitate esters, such as trioctyl trimellitate (TOTM) and triethylhexyl trimellitate (TEHTM), to infer potential properties, behaviors, and toxicological profiles. The primary application of these compounds is as plasticizers in the polymer industry, with some use in cosmetic formulations.[1] Their role in drug development is largely indirect, relating to their use in medical devices and as excipients in drug delivery systems.[2][3]

Physicochemical Properties and Data

Quantitative data for **triheptyl benzene-1,2,4-tricarboxylate** is limited. The following table summarizes the available computed data and provides data for related, more extensively studied trialkyl trimellitates for comparative purposes.



Property	Triheptyl Benzene-1,2,4- tricarboxylate (Computed)	Trioctyl Benzene-1,2,4- tricarboxylate (TOTM)	Triethylhexyl Benzene-1,2,4- tricarboxylate (TEHTM)	Tri(tridecyl) Benzene-1,2,4- tricarboxylate (Computed)
Molecular Formula	C30H48O6	С33Н54О6	С33Н54О6	C48H84O6[4]
Molecular Weight (g/mol)	504.7	546.8	546.8	757.2[4]
LogP (Octanol/Water Partition Coefficient)	Not Available	Not Available	Not Available	19.9[4]
Boiling Point (°C)	Not Available	Not Available	Not Available	Not Available
Melting Point (°C)	Not Available	Not Available	Not Available	Not Available
Vapor Pressure	Not Available	Not Available	Not Available	Not Available

Synthesis and Manufacturing

The general synthesis of trialkyl benzene-1,2,4-tricarboxylates, including the triheptyl variant, is achieved through the esterification of trimellitic anhydride with the corresponding alcohol.[5][6] In the case of **triheptyl benzene-1,2,4-tricarboxylate**, the reactants would be trimellitic anhydride and heptanol.

General Synthesis Workflow

A generalized workflow for the synthesis of triheptyl benzene-1,2,4-tricarboxylate.

Toxicological Profile

Specific toxicological data for **triheptyl benzene-1,2,4-tricarboxylate** is not available. However, the broader class of high molecular weight trimellitate esters is generally considered to have low systemic toxicity. They are expected to be largely inert with low dermal absorption due to their high molecular weights.



The table below summarizes acute toxicity data for related trialkyl trimellitates.

Compound	Test Type	Species	Route	LD50/LC50	Reference
Tricaprylyl/ca pryl trimellitate	Acute Oral	Rat	Oral	> 5000 mg/kg	[1]
Triethylhexyl trimellitate	Acute Dermal	Rabbit	Dermal	> 2000 mg/kg	[1]
Triisodecyl trimellitate	Acute Oral	Rat	Oral	> 5000 mg/kg	[1]
Trimethyl 1,2,4- benzenetricar boxylate	Acute Oral	Rat	Oral	12,232 mg/kg	[7]

A reproductive and developmental toxicity study on triethylhexyl trimellitate in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day for males and 1000 mg/kg/day for females and offspring.[1]

Experimental Protocol: Acute Oral Toxicity Study (General)

The following is a generalized protocol based on studies of related trimellitates, such as the one described for trimethyl 1,2,4-benzenetricarboxylate.[7]

- Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex for initial studies.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
- Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.



- Dose Preparation: The test substance (trialkyl trimellitate) is prepared in a suitable vehicle (e.g., corn oil) to the desired concentrations.
- Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.
- Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
- Body Weight: Individual animal weights are recorded prior to dosing and at regular intervals throughout the study.
- Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.

A workflow for a typical acute oral toxicity study.

Mechanism of Action as a Plasticizer

Trialkyl trimellitates function as plasticizers by embedding themselves between polymer chains, thereby increasing the free volume and reducing intermolecular forces.[8][9] This leads to increased flexibility and reduced brittleness of the polymer.

The mechanism of action of a trimellitate plasticizer in a polymer matrix.

Applications in Drug Development

The use of trialkyl trimellitates in drug development is primarily as plasticizers in medical-grade polymers and as components in transdermal drug delivery systems.[2][3][10] In these applications, they serve to improve the physical properties of the formulation, such as flexibility and drug release characteristics.[10] For instance, they can be incorporated into the matrix of a transdermal patch to enhance its adhesion and comfort.[10]



Some studies have investigated the biological effects of related compounds like TOTM, particularly in comparison to phthalate plasticizers.[11][12] These studies suggest that while TOTM may have some weak estrogenic activity, it is significantly less potent than di(2-ethylhexyl) phthalate (DEHP).[11][12] This has led to the consideration of trimellitates as safer alternatives to phthalates in medical devices.[13]

Conclusion and Future Directions

Triheptyl benzene-1,2,4-tricarboxylate is a largely uncharacterized compound. Based on the available data for structurally similar trialkyl trimellitates, it is likely to be a high molecular weight ester with low systemic toxicity, finding its primary application as a plasticizer. Its potential role in drug development is as an excipient to modify the physical properties of drug delivery systems.

1,2,4-tricarboxylate to determine its specific physicochemical properties and toxicological profile. Further investigation into its potential as a plasticizer in pharmaceutical applications, particularly as a safer alternative to phthalates, is also warranted. Detailed studies on its biocompatibility and any potential endocrine-disrupting activity will be crucial for its consideration in medical devices and drug delivery systems.

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